molecular formula C11H14N2O3 B14245662 Ethyl (1E)-N-(4-methyl-2-nitrophenyl)ethanimidate CAS No. 402571-55-5

Ethyl (1E)-N-(4-methyl-2-nitrophenyl)ethanimidate

Cat. No.: B14245662
CAS No.: 402571-55-5
M. Wt: 222.24 g/mol
InChI Key: ZCHARADGPYUHTA-UHFFFAOYSA-N
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Description

Ethyl (1E)-N-(4-methyl-2-nitrophenyl)ethanimidate is an organic compound characterized by its unique structure, which includes an ethyl group, a nitrophenyl group, and an ethanimidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1E)-N-(4-methyl-2-nitrophenyl)ethanimidate typically involves the reaction of ethyl ethanimidate with 4-methyl-2-nitroaniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1E)-N-(4-methyl-2-nitrophenyl)ethanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

Ethyl (1E)-N-(4-methyl-2-nitrophenyl)ethanimidate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (1E)-N-(4-methyl-2-nitrophenyl)ethanimidate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)ethanol: Shares the nitrophenyl group but differs in the presence of an ethanol moiety instead of an ethanimidate.

    4-Nitroaniline: Contains the nitrophenyl group but lacks the ethyl and ethanimidate components.

Uniqueness

Ethyl (1E)-N-(4-methyl-2-nitrophenyl)ethanimidate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it valuable in various research and industrial contexts.

Properties

CAS No.

402571-55-5

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl N-(4-methyl-2-nitrophenyl)ethanimidate

InChI

InChI=1S/C11H14N2O3/c1-4-16-9(3)12-10-6-5-8(2)7-11(10)13(14)15/h5-7H,4H2,1-3H3

InChI Key

ZCHARADGPYUHTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC1=C(C=C(C=C1)C)[N+](=O)[O-])C

Origin of Product

United States

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